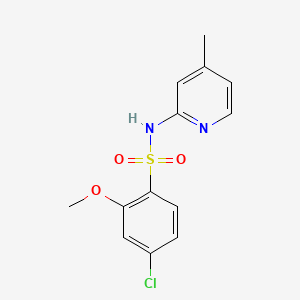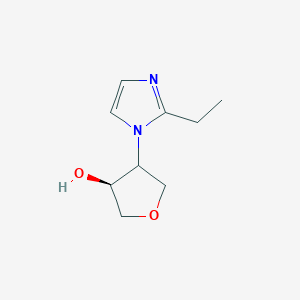
(3S)-4-(2-ethyl-1H-imidazol-1-yl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol is a synthetic organic compound that features a tetrahydrofuran ring substituted with an ethyl-imidazole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions, where an appropriate imidazole derivative reacts with a precursor molecule.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides or other ethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The ethyl group can be substituted with other alkyl or functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity
Medicine
In medicinal chemistry, (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol could be explored for its potential therapeutic effects. Compounds with imidazole rings are often found in antifungal, antibacterial, and anticancer agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can act as a ligand, binding to metal ions or other molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-4-(1H-Imidazol-1-yl)tetrahydrofuran-3-ol: Lacks the ethyl group, potentially altering its chemical and biological properties.
(3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol: Contains a methyl group instead of an ethyl group, which may affect its reactivity and interactions.
(3S)-4-(2-Propyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol: Contains a propyl group, which could influence its solubility and biological activity.
Uniqueness
The presence of the ethyl group in (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol may confer unique properties, such as increased lipophilicity, altered reactivity, and potentially enhanced biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(3S)-4-(2-ethylimidazol-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C9H14N2O2/c1-2-9-10-3-4-11(9)7-5-13-6-8(7)12/h3-4,7-8,12H,2,5-6H2,1H3/t7?,8-/m1/s1 |
Clave InChI |
INBDWMUBELXCPY-BRFYHDHCSA-N |
SMILES isomérico |
CCC1=NC=CN1C2COC[C@H]2O |
SMILES canónico |
CCC1=NC=CN1C2COCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)
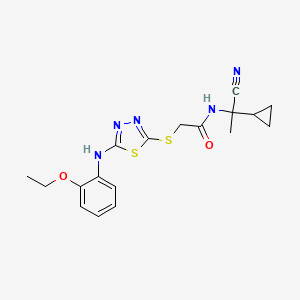
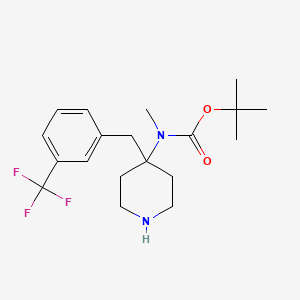

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281182.png)
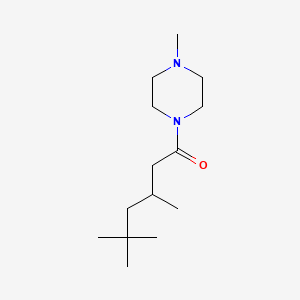
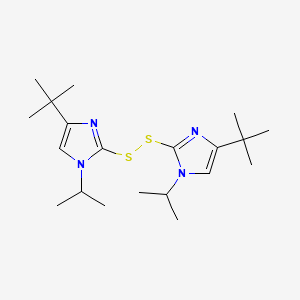

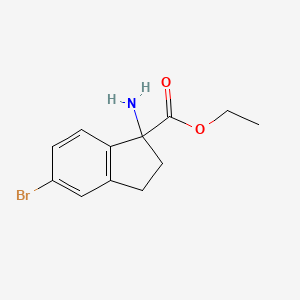
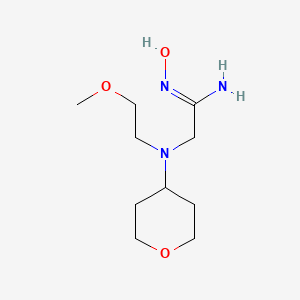
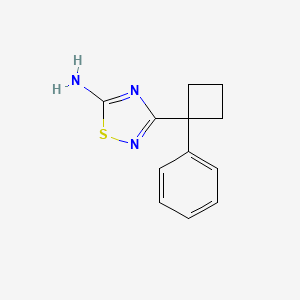
![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
